molecular formula C9H7Br2FO2 B6183059 methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate CAS No. 2385646-08-0

methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate

Cat. No. B6183059
CAS RN: 2385646-08-0
M. Wt: 326
InChI Key:
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Description

Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate, also known as MB2BF, is an organic compound belonging to the class of brominated benzoates. It is a colorless solid which is soluble in organic solvents such as ethanol and acetone. MB2BF is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a flame retardant and plasticizer in polymers.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate is not well understood. It is believed that the brominated benzoates are able to react with organic compounds due to the presence of bromine atoms in their structure. The bromine atoms are able to form strong covalent bonds with other atoms, allowing them to react with other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate are not well understood. It is believed that the compound may have some toxicity, as it has been shown to be mutagenic in some studies. Additionally, it has been linked to reproductive toxicity in animals.

Advantages and Limitations for Lab Experiments

The use of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively easy to synthesize, which makes it a useful intermediate in the synthesis of other organic compounds. Additionally, it is a relatively stable compound, which makes it suitable for use in laboratory experiments. However, the compound is toxic and can be mutagenic, which limits its use in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to investigate the potential applications of the compound in the synthesis of other organic compounds. Finally, further research could be done to investigate the potential of the compound as a flame retardant and plasticizer in polymers.

Synthesis Methods

Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction results in the formation of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate. Other methods of synthesis include the reaction of 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid with methyl bromide, the reaction of 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid with methyl chloride, and the reaction of 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid with methyl sulfate.

Scientific Research Applications

Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate has a variety of scientific research applications. It has been used as a model compound to study the reactivity of brominated benzoates. It has also been used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of polymers and as a flame retardant and plasticizer in polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate involves the bromination of methyl 3-fluorobenzoate followed by the reaction of the resulting intermediate with formaldehyde and hydrobromic acid.", "Starting Materials": [ "Methyl 3-fluorobenzoate", "Bromine", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of methyl 3-fluorobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 4-bromo-3-fluorobenzoate.", "Step 2: Reaction of methyl 4-bromo-3-fluorobenzoate with formaldehyde and hydrobromic acid in the presence of a catalyst such as zinc bromide to yield methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate." ] }

CAS RN

2385646-08-0

Product Name

methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate

Molecular Formula

C9H7Br2FO2

Molecular Weight

326

Purity

95

Origin of Product

United States

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